(2E)-3-{3-chloro-4-[(2-chlorobenzyl)oxy]phenyl}-2-cyano-N-(3,5-dichlorophenyl)prop-2-enamide
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Overview
Description
(2E)-3-{3-CHLORO-4-[(2-CHLOROBENZYL)OXY]PHENYL}-2-CYANO-N-(3,5-DICHLOROPHENYL)ACRYLAMIDE is a complex organic compound characterized by its unique structure, which includes multiple chlorine atoms and a cyano group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-{3-CHLORO-4-[(2-CHLOROBENZYL)OXY]PHENYL}-2-CYANO-N-(3,5-DICHLOROPHENYL)ACRYLAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield. For example, the use of sulfonic catalysts in mesoporous materials has been explored for similar complex organic syntheses .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis techniques, ensuring consistency and efficiency. Techniques such as co-condensation or grafting methods can be employed to introduce functional groups and achieve the desired chemical structure .
Chemical Reactions Analysis
Types of Reactions
(2E)-3-{3-CHLORO-4-[(2-CHLOROBENZYL)OXY]PHENYL}-2-CYANO-N-(3,5-DICHLOROPHENYL)ACRYLAMIDE can undergo various chemical reactions, including:
Reduction: Reduction reactions can be carried out using specific reducing agents under controlled conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where chlorine atoms can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like water radical cations and reducing agents specific to the desired transformation. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the efficiency and outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield quaternary ammonium cations, which are significant in various chemical processes .
Scientific Research Applications
(2E)-3-{3-CHLORO-4-[(2-CHLOROBENZYL)OXY]PHENYL}-2-CYANO-N-(3,5-DICHLOROPHENYL)ACRYLAMIDE has a wide range of applications in scientific research:
Chemistry: It is used in the study of complex organic reactions and the development of new synthetic methodologies.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the production of dyes, herbicides, and other industrial chemicals.
Mechanism of Action
The mechanism by which (2E)-3-{3-CHLORO-4-[(2-CHLOROBENZYL)OXY]PHENYL}-2-CYANO-N-(3,5-DICHLOROPHENYL)ACRYLAMIDE exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to various biological and chemical outcomes, depending on the context in which the compound is used. Detailed studies on its mechanism of action are essential for understanding its full potential and applications.
Comparison with Similar Compounds
Similar Compounds
Dichloroanilines: These compounds consist of an aniline ring substituted with two chlorine atoms and have similar structural features.
Other Chlorinated Aromatic Compounds: Compounds with multiple chlorine atoms and aromatic rings share similarities in their chemical behavior and applications.
Uniqueness
What sets (2E)-3-{3-CHLORO-4-[(2-CHLOROBENZYL)OXY]PHENYL}-2-CYANO-N-(3,5-DICHLOROPHENYL)ACRYLAMIDE apart is its specific combination of functional groups, which confer unique chemical properties and reactivity. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C23H14Cl4N2O2 |
---|---|
Molecular Weight |
492.2 g/mol |
IUPAC Name |
(E)-3-[3-chloro-4-[(2-chlorophenyl)methoxy]phenyl]-2-cyano-N-(3,5-dichlorophenyl)prop-2-enamide |
InChI |
InChI=1S/C23H14Cl4N2O2/c24-17-9-18(25)11-19(10-17)29-23(30)16(12-28)7-14-5-6-22(21(27)8-14)31-13-15-3-1-2-4-20(15)26/h1-11H,13H2,(H,29,30)/b16-7+ |
InChI Key |
JIGNRFPAWPUMOF-FRKPEAEDSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)COC2=C(C=C(C=C2)/C=C(\C#N)/C(=O)NC3=CC(=CC(=C3)Cl)Cl)Cl)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=C(C=C(C=C2)C=C(C#N)C(=O)NC3=CC(=CC(=C3)Cl)Cl)Cl)Cl |
Origin of Product |
United States |
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